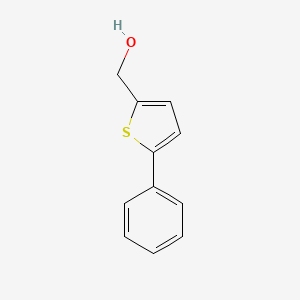

(5-Phenylthiophen-2-yl)methanol

Descripción general

Descripción

“(5-Phenylthiophen-2-yl)methanol” is a chemical compound with the molecular formula C11H10OS . It is used in various chemical reactions and has a molecular weight of 190.26 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. A sealed tube is charged with phenylboronic acid, 2-bromo-thiophene-5-carboxylic acid, Pd (PPh3)4, sodium carbonate in dioxane and heated at 100°C overnight. The mixture is then partitioned between EtOAc and IN NaOH, the aqueous phase is washed with EtOAc, then acidified to pH 3. The precipitate is collected by filtration and dried to obtain the acid .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H10OS . The structure includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a phenyl group (a six-membered aromatic ring) and a methanol group (a carbon atom bonded to three hydrogen atoms and one hydroxyl group).Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can react with methanol and sodium tetrahydroborate at 20°C for 1 hour to yield a 95% product .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 190.26 and a molecular formula of C11H10OS . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of 3,4-Dihydro-2H-benzo[b][1,4]thiazine and Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, including compounds similar to (5-Phenylthiophen-2-yl)methanol, have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process involves the aza-Piancatelli rearrangement and offers high selectivity and good yields with low catalyst loading (B. Reddy et al., 2012).

Study of Hydrogen Chelates and Molecular Behavior : Compounds similar to this compound have been studied for their hydrogen chelate forms and dynamic behavior in different temperatures, shedding light on molecular conformation and interactions (A. F. Pozharskii et al., 2010).

Organocatalytic Domino Reactions for Functionalized Tetrahydrothiophenes : These compounds have been used in the development of organocatalytic Michael-aldol domino reactions. This has enabled the formation of optically active, highly functionalized tetrahydrothiophenes with potential applications in biochemistry, pharmaceutical science, and nanoscience (S. Brandau et al., 2006).

Structural Optimization and Docking Studies : Novel compounds structurally related to (5-Phenylthiophen-2-yl)methanone have been synthesized and characterized, with their structures optimized using density functional theory. Docking studies help in understanding their potential antibacterial activity (M. Shahana et al., 2020).

Synthesis of Cyclopentenone Derivatives : Similar furan-2-yl(phenyl)methanol compounds have been used in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, showcasing efficient and selective reactions in the presence of solid acid catalysts (B. Reddy et al., 2012).

Photoswitching Studies in Diarylethenes : Closed-ring isomers of diarylethenes, structurally related to this compound, have shown potential in photoswitching studies. These compounds are responsive to primary alcohols at room temperature, indicating potential applications in photochemistry (S. Kobatake et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(5-phenylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNNQFMRPXUNPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3137511.png)

![methyl 2-[4-(2-furylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B3137520.png)

![3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3137532.png)

![2-{[4-(3-fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3137536.png)

![2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3137541.png)

![methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate](/img/structure/B3137552.png)

![7,7,9-Trimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B3137558.png)

![phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3137560.png)

![2-[(4-heptylphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3137585.png)

![1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B3137586.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(1-naphthyl)propanoate](/img/structure/B3137600.png)

![N-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3137603.png)